molecular formula C10H12CuN5O4- B1195351 Copper-glycyl-glycyl-histidine CAS No. 53554-01-1

Copper-glycyl-glycyl-histidine

Cat. No.: B1195351
CAS No.: 53554-01-1
M. Wt: 329.78 g/mol
InChI Key: QXRBBFRGMRRGIP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Copper-Glycyl-Glycyl-Histidine is a synthetically prepared complex designed for advanced research on the coordination chemistry and biological activity of copper-binding peptides. The compound serves as a robust model system for studying metal-protein interactions, mimicking the metal-binding sites found in native proteins like superoxide dismutase and copper transporters . The histidyl residue is a critical anchor point for copper(II) ion coordination . In this complex, copper(II) is known to form a stable, square-planar coordination sphere involving multiple nitrogen donors . Research into related copper-peptide complexes, such as Glycyl-L-histidyl-L-lysine-Cu (GHK-Cu), has demonstrated significant biological activity, including synergistic osteogenic and angiogenic effects by promoting the expression of factors like vascular endothelial growth factor (VEGF) and bone morphogenetic protein-2 (BMP-2) . Furthermore, these complexes often exhibit potent antioxidant properties, with the copper center acting as a catalytic site for the dismutation of superoxide radicals, a function that can be studied using this reagent . The intracellular activity of copper complexes is also linked to the nuclear translocation of copper chaperones like CCS and Atox1, which subsequently act as transcription factors . This product is intended for research applications only, including but not limited to: metallobiology studies, investigative enzymology, antioxidant mechanism research, and the development of biomimetic catalysts. It is supplied as a high-purity complex to ensure reproducible and reliable results in these areas. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53554-01-1

Molecular Formula

C10H12CuN5O4-

Molecular Weight

329.78 g/mol

IUPAC Name

copper;2-[[2-[(2-amino-1-oxidoethylidene)amino]-1-oxidoethylidene]amino]-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C10H15N5O4.Cu/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);/q;+2/p-3

InChI Key

QXRBBFRGMRRGIP-UHFFFAOYSA-K

SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CN=C(CN)[O-])[O-].[Cu+2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CN=C(CN)[O-])[O-].[Cu+2]

Synonyms

copper-Gly-Gly-His
copper-glycyl-glycyl-histidine

Origin of Product

United States

Synthetic Methodologies and Advanced Analogues of Copper Glycyl Glycyl Histidine

Chemical Synthesis Strategies for Copper-Glycyl-Glycyl-Histidine

The synthesis of GHK-Cu is a two-step process that first involves the synthesis of the GHK tripeptide, followed by the chelation of a copper (II) ion. The peptide itself can be constructed using two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis is a widely adopted method for producing peptides like GHK due to its efficiency and ease of purification. scispace.com The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. scispace.com

The synthesis begins by attaching the first amino acid, Lysine (B10760008), to a solid support, such as a 2-chlorotrityl chloride or Wang resin for a C-terminal carboxylic acid, or a Rink amide resin for a C-terminal amide. peptide.com The choice of resin dictates the final C-terminal functionality of the peptide. Each subsequent amino acid is added in a cycle that consists of:

Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid or peptide. peptide.com

Washing: Rinsing the resin to remove excess reagents and by-products.

Coupling: Adding the next Nα-protected amino acid, which has its carboxyl group activated by a coupling reagent to facilitate peptide bond formation. peptide.com

Washing: Another washing step to purify the resin-bound peptide.

This cycle is repeated until the desired GHK sequence is assembled. A critical consideration in the SPPS of GHK is the protection of the reactive imidazole (B134444) side chain of Histidine to prevent side reactions. ukzn.ac.za Protecting groups such as the tosyl (Tos) or dinitrophenyl (Dnp) group are often employed for this purpose. peptide.comnih.gov However, the use of certain protecting groups for histidine, like Nim-tosyl, can sometimes lead to side reactions, such as the insertion of extra glycine (B1666218) residues into the peptide chain. nih.gov

Upon completion of the peptide chain synthesis, the GHK peptide is cleaved from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. google.com The crude peptide is then purified, often by high-performance liquid chromatography (HPLC).

Synthesis StageKey Reagents and MaterialsPurpose
Resin Loading 2-chlorotrityl resin, Wang resin, or Rink amide resin; First protected amino acid (e.g., Fmoc-Lys(Boc)-OH)Anchoring the first amino acid to the solid support.
Chain Elongation Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Gly-OH); Coupling reagents (e.g., HBTU, HATU); Deprotection agent (e.g., piperidine (B6355638) in DMF)Stepwise addition of amino acids to build the peptide sequence.
Cleavage Trifluoroacetic acid (TFA)Releasing the synthesized peptide from the resin and removing protecting groups.
Purification High-Performance Liquid Chromatography (HPLC)Isolating the pure GHK peptide from by-products.

Solution-Phase Peptide Synthesis (SPPS) Techniques

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method for peptide synthesis and remains relevant, particularly for large-scale production. nih.govcongenpharma.com This approach involves the stepwise coupling of amino acids in a homogenous solution. A key challenge in solution-phase synthesis is the need for purification of the intermediate peptide after each coupling step, which can be time-consuming and may lead to product loss. google.com

The synthesis of GHK via this method involves protecting the N-terminus of one amino acid and the C-terminus of another, then activating the free carboxyl group to form a peptide bond. For instance, the synthesis can start by reacting Boc-Gly-OH with histidine, followed by protection of the resulting dipeptide with di-tert-butyl dicarbonate. This protected dipeptide is then reacted with a protected lysine to yield the GHK tripeptide. google.com A proprietary industrial method involves a "one-pot" process with fewer protecting groups and HCl-mediated deprotection to improve yield and reduce processing steps. congenpharma.com

Copper Chelation and Complex Formation during Synthesis

Once the pure GHK tripeptide is obtained, the final step is the formation of the GHK-Cu complex. This is typically achieved by reacting the GHK peptide with a copper (II) salt in an aqueous solution. google.com Common copper sources include copper acetate (B1210297) and copper hydroxide. google.com The reaction is generally carried out with stirring until the complex formation is complete, after which the GHK-Cu can be isolated by filtration, concentration, and lyophilization to yield a blue powder. google.com

The stoichiometry of the complex can be controlled by the molar ratio of GHK to copper ions. Both 1:1 and 2:1 (GHK:Cu) complexes can be formed. activepeptide.com The GHK peptide has a high affinity for Cu(II) ions, with a log stability constant of 16.4. wikipedia.org In the GHK-Cu complex, the Cu(II) ion is coordinated by the nitrogen from the imidazole side chain of histidine, a nitrogen from the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond. wikipedia.org The complex has a square-planar pyramid configuration, with the apical oxygen being provided by a carboxyl group from the lysine of a neighboring complex. wikipedia.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of GHK-Cu analogues and derivatives aim to enhance its stability, bioavailability, and biological activity. These modifications can involve amino acid substitutions or structural alterations to the peptide backbone and side chains.

Amino Acid Residue Substitutions and Their Impact on Coordination

Replacing the amino acids in the GHK sequence can significantly impact the peptide's copper-binding affinity and biological properties. Studies have shown that the glycine residue plays a crucial role in copper binding. wikipedia.org

One notable analogue is the tetrapeptide Asp-Ala-His-Lys (DAHK). DAHK is the N-terminal sequence of human serum albumin and also exhibits a high affinity for copper (II) ions. ahajournals.org The dissociation constant for the Cu(II)-DAHK complex is 2.6 x 10^-14 M, indicating very strong binding. nih.gov In the Cu(II)-DAHK complex, the copper ion is coordinated by four nitrogen atoms: the N-terminal amine, the two amide nitrogens from the Asp-Ala and Ala-His peptide bonds, and the imidazole nitrogen of the histidine residue. researchgate.net

The substitution of glycine with other amino acids can alter the stability and redox properties of the copper complex. The specific amino acid residues and their positions in the peptide chain are critical for the coordination chemistry and the resulting biological activity of the metallopeptide.

AnalogueSequenceKey Features of Copper Coordination
GHK Gly-His-LysCoordinated by imidazole nitrogen, α-amino nitrogen, and deprotonated amide nitrogen. wikipedia.org
DAHK Asp-Ala-His-LysCoordinated by the N-terminal amine, two amide nitrogens, and the imidazole nitrogen. researchgate.net

Structural Modifications to Peptide Backbone and Side Chains

Modifications to the peptide backbone or the side chains of the amino acid residues can be employed to enhance the properties of GHK-Cu. A common strategy is the conjugation of a functional moiety to the peptide.

A well-studied example is the synthesis of biotinylated GHK (Biotin-GHK). nih.govnih.gov In this derivative, a biotin (B1667282) molecule is attached to the GHK peptide, often at the C-terminus. This modification is designed to improve the delivery and stability of the peptide. nih.govnih.gov The synthesis of Biotin-GHK can be achieved through orthogonal reactions that preserve the copper-binding ability of the GHK sequence. nih.govnih.gov Spectroscopic and spectrometric measurements have confirmed that BioGHK is still capable of coordinating copper (II). nih.govnih.gov Biotinylated GHK-Cu has been incorporated into collagen membranes for use as wound dressings, demonstrating enhanced wound contraction and cell proliferation. wikipedia.org

Other modifications can include the attachment of fatty acids to improve lipophilicity and skin penetration, or the incorporation of non-natural amino acids to increase resistance to enzymatic degradation. The specific synthetic methodologies for these modifications often involve multi-step solution-phase or solid-phase synthesis protocols tailored to the specific functional group being introduced.

Rational Design Principles for Modulating Specific Molecular Interactions

The rational design of analogues of this compound (GHK-Cu) is predicated on a thorough understanding of its structure and the specific roles of its constituent amino acids in copper coordination and biological activity. The naturally occurring GHK peptide has a strong affinity for copper(II) ions, spontaneously forming the GHK-Cu complex. genscript.com The molecular structure of this complex has been extensively characterized, revealing that the Cu(II) ion is coordinated by the nitrogen from the imidazole side chain of histidine, a nitrogen from the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond. nih.govwikipedia.org This coordination is crucial for the complex's stability and its subsequent biological functions.

Alterations to the peptide backbone or the amino acid side chains can modulate the complex's stability, redox potential, and interaction with biological targets. Key principles guiding the design of advanced analogues include:

Modification of the Copper-Binding Domain: The Gly-His segment is critical for copper binding. Studies involving the substitution of histidine have demonstrated that the glycine residue plays a primary role in the initial copper chelation. nih.gov Analogues can be designed by replacing histidine with other amino acids containing potential donor atoms (e.g., nitrogen, oxygen, or sulfur) to alter the coordination geometry and stability of the copper complex. The goal is to fine-tune the copper-binding affinity, which in turn can influence its delivery to cells and its participation in enzymatic reactions.

Alteration of the Lysine Residue: The lysine residue at the C-terminus, while not directly involved in the primary coordination of copper at physiological pH, is fundamental to the biological activity of GHK-Cu. nih.gov Its free side-chain amino group is protonated at physiological pH and is thought to be crucial for interactions with cellular receptors. nih.gov Analogues with modifications at this position, such as acylation or substitution with other basic or non-polar amino acids, can be synthesized to probe and modulate these interactions. For instance, creating analogues where the lysine side chain is altered can help elucidate its role in receptor binding and downstream signaling pathways.

Introduction of Steric or Electronic Constraints: The introduction of synthetic amino acids or modifications to the peptide backbone can impose conformational constraints on the peptide. This can lead to pre-organized structures that have a higher affinity or selectivity for copper or for a specific biological target. For example, replacing the histidine residue with synthetic amino acids like L-spinacine or L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been shown to produce analogues with comparable or even enhanced growth factor activity. nih.gov These modifications can also improve the enzymatic stability of the peptide in biological fluids. nih.gov

Lipophilicity and Bioavailability: The GHK peptide is highly hydrophilic. nih.gov To enhance its penetration through biological membranes, such as the stratum corneum, lipophilic moieties can be attached. A common strategy is the covalent attachment of a fatty acid, like palmitic acid, to the N-terminus of the peptide. This modification increases the lipophilicity of the resulting analogue, potentially improving its bioavailability for topical applications.

By systematically applying these design principles, researchers can create a diverse library of GHK-Cu analogues with tailored properties. These analogues are invaluable tools for dissecting the complex mechanisms of action of the parent compound and for developing new therapeutic agents with enhanced specificity and efficacy.

Purification and Analytical Characterization of Synthetic this compound and Analogues

The synthesis of this compound and its analogues necessitates rigorous purification and characterization to ensure the final product is of high purity and possesses the correct chemical identity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of synthetic peptides, including GHK and its analogues. peptide.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this task, separating peptides based on their hydrophobicity. nih.govamericanpeptidesociety.org

In a typical RP-HPLC setup for GHK-Cu purification, a C18 column is often used. researchgate.netnih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent such as acetonitrile. peptide.com A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the peptide from the column. The separation is optimized by adjusting parameters like the gradient slope and flow rate. peptide.com

For more hydrophilic peptides like GHK-Cu, which may have limited retention on standard reversed-phase columns, alternative chromatographic techniques can be utilized. Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option that uses a polar stationary phase and a mobile phase with a high organic content, making it suitable for the analysis of polar compounds. mdpi.com A zwitterionic HILIC column has been successfully used for the chromatographic separation of GHK-Cu. mdpi.com Another advanced technique, Bridge Ion Separation Technology (BIST™), has also been developed for the retention and separation of charged molecules like the GHK-Cu complex. sielc.com

Following chromatographic separation, the fractions containing the purified peptide are collected, and the identity and purity are confirmed before the solvent is removed, typically through lyophilization, to yield the final product as a powder. peptide.com

Spectroscopic Purity Assessment Methods

A variety of spectroscopic methods are employed to assess the purity and confirm the structure of the synthesized GHK-Cu and its analogues.

UV-Vis Spectroscopy: This technique is used to monitor the formation of the copper-peptide complex. The coordination of Cu(II) to the GHK peptide results in a characteristic absorption spectrum in the ultraviolet and visible regions. researchgate.netnih.gov Spectrophotometric titrations, where the absorbance is monitored as a function of pH or the concentration of a titrant, can be used to study the stoichiometry and stability of the complex. oup.com For instance, the formation of the GHK-Cu complex can be observed by a specific absorption peak around 246 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of peptides and their metal complexes. wikipedia.org While the paramagnetic nature of Cu(II) can cause significant line broadening in NMR spectra, making direct analysis challenging, NMR can still provide valuable information. nih.gov It can be used to confirm the structure of the synthetic peptide ligand before complexation with copper. Furthermore, by using a diamagnetic substitute like Ni(II), high-resolution structural information of the metal-peptide complex can be obtained. nih.gov Techniques like 1D-1H, 1H-13C HSQC, and 2D TOCSY and ROESY experiments are employed for detailed structural elucidation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the peptide backbone and can be used to probe conformational changes upon copper binding. The formation of the GHK-Cu complex induces a characteristic CD spectrum, which can be monitored during titrations to study the complexation process. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to study paramagnetic species like Cu(II) complexes. It provides detailed information about the coordination environment of the copper ion in the GHK-Cu complex. wikipedia.org

The following table summarizes the key spectroscopic techniques used in the characterization of GHK-Cu:

TechniqueInformation ProvidedReference
UV-Vis SpectroscopyConfirmation of complex formation, stoichiometry researchgate.netnih.gov
NMR SpectroscopyStructural elucidation of the peptide and its diamagnetic complexes wikipedia.orgnih.gov
CD SpectroscopyConformational changes upon copper binding nih.gov
EPR SpectroscopyCoordination environment of the Cu(II) ion wikipedia.org

Mass Spectrometric Validation of Compound Identity

Mass spectrometry (MS) is an indispensable tool for confirming the identity of synthetic peptides and their copper complexes by providing a precise measurement of their molecular weight. nih.govuspeptideco.com

Electrospray Ionization (ESI-MS): This soft ionization technique is widely used for the analysis of peptides and their non-covalent complexes. mdpi.com ESI-MS can be used to determine the molecular weight of the synthesized GHK peptide and to observe the formation of the GHK-Cu complex. nih.gov However, it is important to note that the conditions within the mass spectrometer, particularly during the electrospray process, can sometimes lead to the dissociation of the complex, which may not accurately reflect its stability in solution. acs.org

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence of the synthetic peptide, tandem mass spectrometry is employed. In an MS/MS experiment, the protonated peptide ion is selected and fragmented, and the resulting fragment ions are analyzed. rsc.org The fragmentation pattern provides information about the sequence of amino acids in the peptide. The experimental MS/MS spectrum of the synthetic peptide can be compared to a theoretical spectrum or the spectrum of a known standard to validate its identity. researchgate.netresearchgate.net

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of synthetic this compound and its analogues, ensuring their purity and structural integrity for subsequent studies.

Mechanistic Insights into the Biological Roles of Copper Glycyl Glycyl Histidine in Cellular and Biochemical Systems

Elucidation of Extracellular Matrix Remodeling Mechanisms

GHK-Cu plays a pivotal role in the continuous process of extracellular matrix (ECM) remodeling, which involves the synthesis and degradation of its core components. This delicate balance is crucial for tissue repair and maintaining structural integrity. nih.govlondonincmagazine.ca

Molecular Pathways Regulating Collagen and Elastin (B1584352) Biosynthesis and Assembly

GHK-Cu has been demonstrated to stimulate the synthesis of key ECM proteins, including collagen and elastin. walshmedicalmedia.comresearchgate.netnih.gov Studies have shown that GHK-Cu can increase the production of collagen and elastin by human adult dermal fibroblasts (HDFa). walshmedicalmedia.comresearchgate.net This stimulatory effect is observed across various concentrations of the peptide. walshmedicalmedia.comresearchgate.net The mechanism involves the upregulation of mRNA and protein production for these essential structural components. peptidesciences.com Furthermore, GHK-Cu has been found to enhance the synthesis of decorin, a small proteoglycan that plays a role in the regulation of collagen synthesis. wikipedia.orgnih.gov

In comparative studies, GHK-Cu has shown superior efficacy in stimulating collagen production compared to other well-known substances like vitamin C and retinoic acid. nih.gov Specifically, a study on thigh skin revealed that GHK-Cu improved collagen production in a higher percentage of women than the other two compounds. nih.gov

Modulation of Matrix Metalloproteinase (MMP) Expression and Enzymatic Activity (e.g., MMP-2)

Research has shown that GHK-Cu can increase the gene expression of MMP-1 and MMP-2 in human dermal fibroblasts, particularly at lower concentrations. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com MMP-2, also known as gelatinase, primarily acts on type IV collagen found in the basement membrane and on elastin. walshmedicalmedia.com The stimulation of MMP-2 expression by GHK-Cu is accompanied by an increase in its mRNA levels. nih.gov This effect appears to be dependent on the presence of copper, as the GHK tripeptide alone does not produce the same result. nih.gov

The modulation of MMPs by GHK-Cu is a key aspect of its function as an activator of tissue remodeling, facilitating the removal of damaged proteins to make way for new tissue synthesis. peptidesciences.comnih.gov

Regulation of Tissue Inhibitors of Metalloproteinases (TIMP-1, TIMP-2) at the Transcriptional and Post-Translational Levels

The activity of MMPs is tightly regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). walshmedicalmedia.comnih.gov GHK-Cu influences the expression of these inhibitors, thereby controlling the net proteolytic activity within the ECM. nih.gov

Studies have demonstrated that GHK-Cu increases the secretion and mRNA expression of TIMP-1 and TIMP-2 in fibroblast cultures. walshmedicalmedia.comnih.gov Notably, the increase in TIMP-1 mRNA expression is often greater than that of MMP-1, suggesting a net inhibition of collagenolytic activity. walshmedicalmedia.com This simultaneous regulation of both MMPs and TIMPs underscores the role of GHK-Cu as a key regulator of ECM remodeling. nih.govnih.gov While GHK-Cu consistently increases TIMP-1 expression across various concentrations, its effect on TIMP-2 can vary, with some studies showing a decrease in expression at higher concentrations. walshmedicalmedia.com

It is important to note that TIMPs regulate MMP activity through direct interaction, not solely at the transcriptional level. walshmedicalmedia.com The balance between MMPs and their inhibitors is crucial for maintaining tissue homeostasis, and disruptions can lead to pathological conditions. nih.govnih.gov

Impact on Proteoglycan and Glycosaminoglycan Synthesis and Turnover in Cell Culture Models

In addition to its effects on collagen and elastin, GHK-Cu also stimulates the synthesis of proteoglycans and glycosaminoglycans (GAGs), which are essential for skin hydration and structural support. nih.govpeptidesciences.compeptidesciences.com Research has shown that GHK-Cu promotes the production of dermatan sulfate (B86663) and chondroitin (B13769445) sulfate. nih.gov

The peptide also stimulates the synthesis of the small proteoglycan decorin. wikipedia.orgnih.gov This comprehensive stimulation of various ECM components highlights the multifaceted role of GHK-Cu in tissue repair and maintenance. peptidesciences.com

Cellular Signaling and Gene Regulatory Networks

The biological effects of GHK-Cu extend beyond the ECM, influencing cellular signaling and gene expression, which ultimately orchestrates the processes of tissue repair and regeneration. nih.gov

Analysis of Global Gene Expression Changes (Transcriptomics) in Response to Copper-Glycyl-Glycyl-Histidine

Transcriptomic analyses have revealed that GHK is capable of modulating the expression of a large number of human genes, with some reports suggesting it can up- or down-regulate over 4,000 genes. nih.govwalshmedicalmedia.com This broad-spectrum gene regulatory activity points to GHK's ability to reset the gene expression pattern of a cell towards a healthier state. nih.gov

Genomic analysis has shown that GHK can modulate the expression of genes involved in critical cellular processes, including those related to ECM remodeling. scrubalildeepa.com One significant finding is the ability of GHK to reverse the gene expression signature associated with certain disease states. For instance, in fibroblasts from patients with Chronic Obstructive Pulmonary Disease (COPD), which exhibit impaired collagen remodeling capabilities, GHK was able to restore their function, an effect also observed with TGF-β. nih.gov

Furthermore, GHK has been shown to influence the expression of genes related to antioxidant defense and inflammation. It can increase the expression of several antioxidant genes while suppressing pro-oxidant genes. nih.gov It also modulates the NF-κB pathway, a key regulator of inflammation, by increasing the expression of its inhibitors. nih.govnih.gov

Table 1: Effects of GHK-Cu on Gene Expression in Human Dermal Fibroblasts

GeneEffect of GHK-CuConcentrationReference
MMP-1Increased mRNA expression0.01 nM walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com
MMP-2Increased mRNA expression0.01 nM walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com
TIMP-1Increased mRNA expressionAll tested concentrations (0.01, 1, 100 nM) walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com
TIMP-2No significant change / Decreased expression0.01 nM / Higher concentrations walshmedicalmedia.com

Table 2: Summary of GHK-Cu's Effects on Extracellular Matrix Components

ComponentEffect of GHK-CuSupporting EvidenceReference
CollagenIncreased synthesisIncreased cellular production by HDFa cells; Increased pro-collagen synthesis. walshmedicalmedia.comresearchgate.netnih.gov
ElastinIncreased synthesisIncreased cellular production by HDFa cells. walshmedicalmedia.comresearchgate.net
ProteoglycansIncreased synthesisStimulates synthesis of dermatan sulfate and chondroitin sulfate. nih.govpeptidesciences.com
GlycosaminoglycansIncreased synthesisStimulates synthesis. nih.govnih.govpeptidesciences.com
DecorinIncreased synthesisStimulates synthesis. wikipedia.orgnih.gov

Investigation of Upstream Signaling Cascades and Transcription Factor Activation

The biological activities of this compound (GHK-Cu) are rooted in its ability to modulate a complex network of intracellular signaling pathways and activate key transcription factors. Research indicates that GHK-Cu's influence is not limited to a single pathway but involves a broader regulation of gene expression, effectively resetting cellular activities toward a regenerative state. nih.govwikipedia.orgnih.gov

One of the primary signaling pathways modulated by GHK-Cu is the Transforming Growth Factor-beta (TGF-β) pathway . GHK is known to up-regulate genes associated with this pathway, which is crucial for connective tissue remodeling and skin regeneration. nih.govlotilabs.com For instance, in lung fibroblasts from patients with Chronic Obstructive Pulmonary Disease (COPD), GHK treatment restored the cells' ability to contract and restructure collagen, a function mediated by the TGF-β pathway. nih.govnih.gov This effect is linked to an elevated expression of integrin beta 1, a key modulator of TGF-β signaling. nih.gov

GHK-Cu also exerts significant anti-inflammatory effects by intervening in the Nuclear Factor-kappa B (NF-κB) signaling cascade . Studies have shown that GHK-Cu can suppress the activation of NF-κB's p65 subunit. nih.govnih.gov This inhibition, in turn, reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govmdpi.com The mechanism involves preventing the phosphorylation of IκBα, the inhibitory protein that holds NF-κB in the cytoplasm. researchgate.net By blocking NF-κB activation, GHK-Cu helps to mitigate inflammatory responses that can impede tissue repair and accelerate aging. nih.govmdpi.com

Furthermore, GHK-Cu influences the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway . The p38 MAPK pathway is involved in cellular responses to external stressors and plays a role in skin differentiation, inflammation, and apoptosis. nih.gov By blocking the activation of p38 MAPK, GHK-Cu can suppress inflammatory responses, as demonstrated in models of acute lung injury. nih.govnih.gov

Recent studies also point to the SIRT1/STAT3 signaling pathway as a target for GHK-Cu. It is suggested that GHK-Cu may act as an activator of Sirtuin 1 (SIRT1), a deacetylase involved in stress resistance and inflammation. nih.govfrontiersin.org By activating SIRT1, GHK-Cu can suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in inflammatory processes. This mechanism has been proposed to underlie the therapeutic effects of GHK-Cu in experimental models of ulcerative colitis. nih.govfrontiersin.org

The peptide's interaction with the tumor suppressor p53 is complex. While NF-κB and p53 often have antagonistic roles in responding to cellular stress, researchgate.netnih.gov GHK appears to navigate this relationship to promote cell survival and repair. For example, in certain cancer cell lines, GHK has been shown to inhibit growth and reactivate apoptosis, a process often regulated by p53. nih.gov

Table 1: GHK-Cu's Influence on Key Signaling Pathways and Transcription Factors

Signaling Pathway/Transcription FactorObserved Effect of GHK-CuAssociated Cellular OutcomeReferences
TGF-β Pathway Up-regulation of pathway-related genes; Increased integrin beta 1 expressionConnective tissue remodeling, Collagen synthesis nih.govnih.gov
NF-κB (p65 subunit) Suppression of activation; Inhibition of IκBα phosphorylationReduced production of pro-inflammatory cytokines (TNF-α, IL-6) nih.govnih.govmdpi.comresearchgate.net
p38 MAPK Suppression of activationAttenuation of inflammatory responses to stress nih.govnih.gov
SIRT1/STAT3 Pathway Potential activation of SIRT1; Inhibition of STAT3 phosphorylationReduction of inflammation, Promotion of mucosal healing nih.govfrontiersin.org
p53 Context-dependent modulation; Reactivation of apoptosis in some cancer cellsRegulation of cell survival and apoptosis nih.gov

Differential Effects on Specific Cell Types (e.g., Fibroblasts, Keratinocytes, Endothelial Cells) in Vitro

GHK-Cu demonstrates distinct, yet coordinated, effects on various cell types crucial for tissue maintenance and repair, particularly within the skin.

Fibroblasts: As the primary cells responsible for synthesizing the extracellular matrix (ECM), fibroblasts are a key target for GHK-Cu. In vitro studies show that GHK-Cu stimulates human dermal fibroblasts to increase the production of essential ECM components, including collagen and elastin. nih.govyoutube.com It also modulates the synthesis and breakdown of glycosaminoglycans and the small proteoglycan decorin. wikipedia.orgnih.gov This regulatory function extends to metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balanced remodeling of the dermal matrix. nih.govwikipedia.org Furthermore, GHK-Cu has been shown to restore the replicative vitality and growth factor production of fibroblasts that have been damaged by radiation, increasing their secretion of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). mdpi.commarciorubin.com.brresearchgate.net

Keratinocytes: These are the predominant cells in the epidermis, and their proliferation and differentiation are vital for skin barrier function. GHK-Cu strongly stimulates the proliferation of dermal keratinocytes. nih.govnih.gov At concentrations from 0.1 to 10 micromolar, it has been shown to increase the "stemness" or proliferative potential of basal keratinocytes. nih.govmarciorubin.com.br This is evidenced by the increased expression of epidermal stem cell markers such as p63 and integrins (α6 and β1). marciorubin.com.brelsevierpure.com The enhancement of p63, a putative stem cell marker, suggests GHK-Cu promotes the survival and regenerative capacity of basal stem cells in the skin. elsevierpure.com

Endothelial Cells: The formation of new blood vessels, or angiogenesis, is critical for wound healing, and GHK-Cu actively promotes this process. It stimulates the outgrowth of endothelial cells, which form the lining of blood vessels. nih.govnih.gov The mechanism involves upregulating the production of key angiogenic growth factors like VEGF and FGF-2. researchgate.netnih.gov By fostering angiogenesis, GHK-Cu helps ensure that damaged tissues receive an adequate supply of oxygen and nutrients necessary for repair. nih.govnewsroompanama.com

Table 2: Summary of GHK-Cu's In Vitro Effects on Specific Cell Types

Cell TypeKey Effects of GHK-CuMechanistic InsightsReferences
Fibroblasts Increased synthesis of collagen, elastin, and glycosaminoglycans; Restoration of function in damaged cells.Modulation of MMPs/TIMPs; Increased secretion of bFGF and VEGF. nih.govwikipedia.orgnih.govmdpi.commarciorubin.com.brresearchgate.net
Keratinocytes Stimulated proliferation; Increased "stemness".Upregulation of p63 and integrin (α6, β1) expression. nih.govnih.govmarciorubin.com.brelsevierpure.com
Endothelial Cells Promotion of proliferation and angiogenesis.Increased production of VEGF and FGF-2. researchgate.netnih.govnewsroompanama.compeptidesciences.com

Mechanistic Studies of Cell Proliferation, Migration, and Differentiation Pathways

The regenerative capabilities of GHK-Cu are underpinned by its direct influence on the fundamental cellular processes of proliferation, migration, and differentiation.

Cell Proliferation: GHK-Cu has been demonstrated to stimulate the proliferation of multiple cell types. In keratinocytes, it increases the positivity of Proliferating Cell Nuclear Antigen (PCNA), a key marker for cell proliferation. elsevierpure.com For fibroblasts damaged by radiation, GHK-Cu at a very low concentration (1 nanomolar) was able to accelerate their growth to a rate comparable to that of healthy, non-irradiated cells. marciorubin.com.br This proliferative push is often linked to the increased secretion of growth factors, creating a positive feedback loop that enhances tissue regeneration. mdpi.comresearchgate.net

Cell Migration: A critical step in wound healing is the migration of reparative cells to the site of injury. GHK-Cu acts as a chemoattractant, drawing immune cells (like macrophages) and endothelial cells to the damaged area. nih.govpeptidesciences.com This directed migration is essential for clearing debris, fighting infection, and initiating the rebuilding of tissue. The increased expression of integrins on keratinocytes, stimulated by GHK-Cu, also plays a role in cell migration and adhesion within the regenerating tissue. elsevierpure.com

Cell Differentiation: GHK-Cu influences cell differentiation, particularly in the context of skin. By increasing the expression of p63 in basal keratinocytes, it helps maintain their undifferentiated, stem-cell-like state, which is crucial for long-term epidermal regeneration. nih.govelsevierpure.com Conversely, its role in the TGF-β pathway suggests it also guides the differentiation of fibroblasts into myofibroblasts, which are necessary for wound contraction. nih.gov GHK-Cu's ability to stimulate nerve outgrowth further points to its influence on the differentiation of neuronal precursor cells, an essential aspect of restoring sensory function to healed skin. nih.govpeptidesciences.com

Anti-oxidative and Anti-inflammatory Cellular Processes

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Detoxification

GHK-Cu possesses potent antioxidant capabilities, acting through multiple mechanisms to protect cells from oxidative damage. A primary mechanism is its ability to directly scavenge harmful reactive oxygen species (ROS). nih.govpeptidesciences.com

Beyond direct scavenging, GHK-Cu is highly effective at neutralizing the toxic by-products of lipid peroxidation, a damaging chain reaction initiated by ROS. It can bind and inactivate reactive carbonyl species (RCS) such as acrolein, 4-hydroxynonenal (B163490), malondialdehyde, and glyoxal. nih.govmdpi.comnih.gov This action has been shown to protect cultured skin keratinocytes from lethal damage induced by ultraviolet (UV) radiation. mdpi.comnih.gov The peptide's ability to detoxify these specific aldehydes is a crucial protective function, as these molecules can otherwise propagate damage by forming adducts with proteins and DNA. nih.gov

Modulation of Redox Homeostasis and Enzymatic Antioxidant Systems (e.g., Superoxide (B77818) Dismutase, Catalase)

In addition to its direct scavenging actions, GHK-Cu bolsters the cell's endogenous antioxidant defenses. It modulates redox homeostasis by increasing the activity of key enzymatic antioxidant systems. nih.gov

Studies have demonstrated that treatment with GHK-Cu leads to elevated levels of Superoxide Dismutase (SOD) and Catalase . nih.gov In animal models of wound healing, GHK-Cu treatment resulted in an 80% increase in SOD and a 56% increase in catalase in the wound tissue. nih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. jmb.or.kr Catalase then works to decompose the hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. jmb.or.kr By boosting the activity of these enzymes, GHK-Cu enhances the cell's capacity to manage and neutralize oxidative stress from within. nih.govnih.govnewsroompanama.com

Inhibition of Lipid Peroxidation and Protein Carbonylation in Cell-Free and Cell Culture Systems

Experimental evidence from both cell-free and cell culture systems confirms GHK-Cu's ability to prevent oxidative damage to lipids and proteins.

Inhibition of Lipid Peroxidation: In a cell-free system, GHK was shown to completely block the Cu(2+)-dependent oxidation of low-density lipoproteins (LDL). nih.govmdpi.com This effect was significantly more potent than that of the well-known antioxidant enzyme SOD1, which provided only 20% protection in the same assay. nih.govmdpi.com A key mechanism for this is GHK-Cu's ability to modulate iron activity. It can reduce iron release from the storage protein ferritin by as much as 87%. nih.govmdpi.com Since free iron is a powerful catalyst for lipid peroxidation, this action effectively halts the initiation of this damaging process. nih.govpeptidesciences.commdpi.com The reduction in malondialdehyde, a common marker for lipid peroxidation, further substantiates its inhibitory effect. mdpi.comnih.gov

Inhibition of Protein Carbonylation: Protein carbonylation is an irreversible form of protein damage caused by oxidative stress. The reactive carbonyl species (RCS) that GHK-Cu neutralizes, such as 4-hydroxynonenal and acrolein, are major agents of protein carbonylation. nih.govmdpi.com By scavenging these aldehydes, GHK-Cu directly prevents them from reacting with and damaging cellular proteins, thus inhibiting protein carbonylation and preserving protein function. nih.gov

Table 3: Summary of GHK-Cu's Antioxidant Mechanisms

MechanismSpecific ActionSystem StudiedReferences
ROS Scavenging Direct neutralization of reactive oxygen species.In vitro / In vivo nih.govpeptidesciences.com
Detoxification Binds and inactivates by-products of lipid peroxidation (acrolein, malondialdehyde).Cell Culture (Keratinocytes) nih.govmdpi.comnih.gov
Enzyme Modulation Increases activity of Superoxide Dismutase (SOD) and Catalase.In vivo (Wound Healing) nih.govnih.gov
Lipid Peroxidation Inhibition Blocks Cu(2+)-dependent LDL oxidation; Reduces iron release from ferritin.Cell-Free / In vitro nih.govnih.govpeptidesciences.commdpi.com
Protein Carbonylation Inhibition Scavenges reactive carbonyl species (RCS).Cell-Free / Cell Culture nih.govmdpi.comnih.gov

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TGF-β, TNF-α)

This compound has demonstrated significant modulatory effects on key pro-inflammatory cytokines, which are signaling proteins that mediate and regulate inflammation. The compound's ability to influence these pathways is central to its anti-inflammatory properties.

Research indicates that GHK-Cu can suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory cytokine. peptidesciences.comwikipedia.org In models of ischemic wounds and lung injury, GHK-Cu treatment has been shown to lower the levels of TNF-α. nih.govptfarm.plmdpi.com This downregulation helps to mitigate excessive inflammation and prevent subsequent tissue damage. peptidesciences.com The mechanism appears to involve the suppression of the phosphorylation of key signaling molecules like NF-κB p65 and p38 MAPK, which are crucial for the production of TNF-α and other inflammatory mediators. mdpi.com

The role of GHK-Cu in regulating Transforming Growth Factor-beta (TGF-β) is more complex. TGF-β is a multifunctional cytokine involved in both promoting and resolving inflammation, as well as in fibrosis and scar tissue formation. ptfarm.plnih.gov Some studies have shown that GHK-Cu can decrease the secretion of TGF-β1 in fibroblast cultures, which is considered beneficial for scar-free wound healing. ptfarm.plnih.govresearchgate.net For instance, in normal human dermal fibroblasts, both GHK and its copper complex were found to decrease IGF-2-dependent TGF-β1 secretion. ptfarm.plnih.gov However, other research highlights that GHK-Cu's broader tissue remodeling effects are linked to TGF-β pathways, suggesting a modulatory rather than purely inhibitory role. peptidesciences.comlotilabs.com

Table 1: Effect of this compound on Pro-inflammatory Cytokines

Cytokine Observed Effect in Cellular Models References
Tumor Necrosis Factor-alpha (TNF-α) Decreased expression and levels. nih.govpeptidesciences.comwikipedia.orgptfarm.plmdpi.com
Transforming Growth Factor-beta (TGF-β) Decreased secretion in some fibroblast models; pathway modulation in others. ptfarm.plnih.govresearchgate.net

Prevention of Metal-Induced Protein Aggregation (e.g., amyloidogenic peptides) in In Vitro Models

A key feature of many neurodegenerative diseases is the pathological aggregation of proteins, often promoted by an excess of free metal ions like copper and zinc. nih.govnih.gov In vitro studies have demonstrated that this compound possesses a potent ability to prevent this metal-induced protein aggregation.

The GHK peptide can bind to copper and zinc ions, reducing the metal's redox activity and preventing it from promoting the misfolding and clumping of proteins. nih.govnih.govdntb.gov.ua In laboratory assays, GHK was shown to prevent copper- and zinc-induced aggregation of bovine serum albumin. nih.govnih.govoup.com More significantly, it shows potential in preventing the aggregation of amyloid-beta (Aβ), the peptide that forms the characteristic plaques in Alzheimer's disease. peptidesciences.com By regulating copper in the brain, GHK-Cu may prevent Aβ from clumping together, suggesting a potential preventative role against the formation of these toxic aggregates. peptidesciences.com

Table 2: In Vitro Effects of GHK on Protein Aggregation

Protein/Peptide Inducing Agent Observed Effect of GHK References
Bovine Serum Albumin Copper, Zinc Prevents and reverses aggregation. nih.govnih.govoup.com
Amyloid-beta (Aβ) Copper Prevents aggregation. peptidesciences.com

Role in Cellular Copper Homeostasis and Transport Systems

Copper is an essential trace element vital for the function of numerous enzymes, but it is toxic in its free form. Therefore, its uptake, trafficking, and distribution within cells are tightly regulated. GHK-Cu plays a crucial role in this process.

GHK has a high affinity for copper(II) ions, readily forming the GHK-Cu complex. nih.govmdpi.com This ability to chelate copper is fundamental to its function as a copper carrier. It has been established that the redox activity of copper(II) is silenced when complexed with GHK, which allows for the delivery of non-toxic copper into cells. nih.govwikipedia.org GHK can acquire copper from other molecules, including human serum albumin, which is the primary copper-transporting molecule in blood plasma. wikipedia.orgmdpi.com This enables GHK to serve as a local delivery vehicle for copper, for example, at a site of injury. mdpi.com

Once inside the cell, copper must be delivered to specific enzymes and compartments. This is handled by a network of copper chaperones and transporters. The primary high-affinity copper uptake transporter in mammalian cells is Copper Transporter 1 (CTR1). nih.govnih.gov GHK-Cu facilitates the delivery of copper to the cellular transport machinery. While GHK itself is a carrier, the subsequent intracellular pathway involves specialized chaperones. For instance, the chaperone ATOX1 is responsible for delivering copper to ATP7A/B transporters in the Golgi network. nih.gov However, studies suggest that the initial acceptor of copper from the CTR1 transporter might be glutathione (B108866) rather than directly to chaperones like ATOX1. nih.gov GHK's role is primarily to modulate the availability of copper for this intricate system. nih.gov

GHK-Cu acts as a regulator to fine-tune intracellular copper levels. nih.gov Depending on the cellular context and concentration, it can either facilitate or inhibit the availability of bioactive intracellular copper. nih.gov This modulation is critical for cellular health. For example, by supplying copper, GHK-Cu can increase the activity of essential copper-dependent enzymes like Cu, Zn superoxide dismutase (SOD1), a key antioxidant enzyme that protects cells from oxidative damage. nih.govnih.gov This regulatory function ensures that copper is available for vital processes without reaching toxic levels. nih.gov

Mechanistic Studies of Angiogenesis and Neurogenesis in Cellular Models

GHK-Cu has been shown to stimulate two critical regenerative processes: angiogenesis (the formation of new blood vessels) and neurogenesis (the formation of new nervous tissue).

Mechanistic studies in cellular models reveal that GHK-Cu promotes angiogenesis by increasing the expression of key pro-angiogenic growth factors. It has been found to upregulate the production of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). mdpi.comnih.govyoutube.com These growth factors are critical for stimulating the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. peptidesciences.comnih.gov Furthermore, GHK attracts immune and endothelial cells to an injury site, further supporting the process of blood vessel formation. nih.gov

In the context of neurogenesis, GHK has been shown to enhance nerve outgrowth. nih.govnih.gov Studies using a rat model of nerve injury found that GHK increased the production of essential trophic factors, including Nerve Growth Factor (NGF) and Neurotrophins 3 and 4 (NT-3, NT-4). nih.gov These factors are vital for the survival, growth, and differentiation of neurons. Emerging research also suggests that GHK-Cu promotes neurite outgrowth and may influence the expression of genes associated with neuronal survival. newsroompanama.com

Table 3: Role of GHK-Cu in Angiogenesis and Neurogenesis

Process Key Mechanisms and Affected Factors References
Angiogenesis Increases expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF); attracts endothelial cells. nih.govpeptidesciences.commdpi.comnih.govyoutube.comnewsroompanama.com
Neurogenesis Enhances production of Nerve Growth Factor (NGF), Neurotrophin-3, and Neurotrophin-4; promotes neurite outgrowth. nih.govnewsroompanama.com

Regulation of Growth Factor Expression (e.g., VEGF, bFGF) and Receptor Signaling Pathways

This compound plays a pivotal role in tissue repair and remodeling by modulating the expression of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govyoutube.com Studies have shown that fibroblasts treated with GHK-Cu exhibit increased production of these growth factors, which are essential for angiogenesis and wound healing. nih.govmdpi.com For instance, irradiated fibroblasts treated with GHK-Cu produced significantly more bFGF and VEGF compared to untreated controls. nih.gov This stimulation of growth factor production is crucial for initiating the cellular processes necessary for tissue repair.

The signaling pathways influenced by GHK-Cu are complex and involve the modulation of gene expression. sportstechnologylabs.com It has been observed that GHK-Cu can influence pathways such as the TGF-β pathway, which is critical for connective tissue remodeling. nih.govnih.gov While some studies suggest GHK-Cu can up-regulate genes in the TGF-β pathway, others indicate it does not affect TGF-β production itself but rather restores the function of cells with impaired TGF-β signaling. mdpi.comnih.gov Furthermore, GHK-Cu has been shown to suppress NF-κB p65 and p38 MAPK signaling pathways, which are involved in inflammatory responses. lidsen.com By influencing these signaling cascades, GHK-Cu can orchestrate a cellular environment conducive to regeneration rather than chronic inflammation.

Table 1: GHK-Cu's Effect on Growth Factor Production in Fibroblasts

Cell Type Treatment Growth Factor Increased Significance Reference
Irradiated Human Dermal Fibroblasts GHK-Cu bFGF, VEGF Approximated the growth rate of normal controls and may improve wound healing. nih.gov

Cellular Processes Underlying Capillary Formation and Neural Development in Vitro

The pro-angiogenic properties of this compound are fundamental to its role in tissue regeneration. Angiogenesis, the formation of new blood vessels, is a critical process for supplying nutrients and oxygen to healing tissues. peptidesciences.com GHK-Cu stimulates blood vessel and nerve outgrowth. nih.gov It promotes the migration of endothelial cells, which then organize into the tubular structures that form new capillaries. ways2well.com This process is essential for creating the vascular network required to support newly generated tissue. peptidesciences.com

In addition to its effects on vascularization, GHK-Cu has demonstrated neuroprotective and neuro-regenerative potential. In vitro studies have shown that GHK-Cu can stimulate the outgrowth of neurites, which are projections from neurons that develop into axons and dendrites. sportstechnologylabs.comnih.gov This is a crucial step in neural development and repair. sportstechnologylabs.com The peptide has been found to increase the production of nerve growth factor (NGF) and the neurotrophins NT-3 and NT-4, all of which support the survival and growth of neurons. nih.gov Furthermore, GHK-Cu has been shown to upregulate genes associated with neuronal maintenance, suggesting its potential in protecting against neurodegenerative processes. sportstechnologylabs.com

Stem Cell Modulation and Cellular Senescence Mechanisms

Impact on Stem Cell Actions and Gene Expression Related to Differentiation and Apoptosis

This compound has been shown to have a profound impact on stem cell behavior, a key element of its regenerative capabilities. Research indicates that GHK-Cu can enhance the "stemness," or proliferative potential, of epidermal stem cells. nih.govlidsen.com It achieves this by increasing the expression of stem cell markers such as integrins and p63 in basal keratinocytes. nih.gov This leads to the cells adopting a more cuboidal shape, which is characteristic of stem cells. lidsen.com

Gene expression analyses have revealed that GHK modulates a significant number of human genes related to stem cell function. lidsen.comlidsen.com Specifically, it has been found to upregulate 57 genes and downregulate 46 genes associated with stem cell function by at least 50%. lidsen.comresearchgate.net This modulation can influence the differentiation and apoptosis (programmed cell death) of stem cells. For example, in some contexts, GHK-Cu can promote the differentiation of stem cells into specific lineages required for tissue repair. peptidesciences.com Conversely, it also exhibits anti-apoptotic effects by reactivating the programmed cell death system in some cancer cell lines and increasing the expression of DNA repair genes, thereby protecting healthy cells from damage and preventing premature cell death. nih.gov

Table 2: Gene Regulation by GHK Relevant to Stem Cell Function

Regulation Number of Genes Affected (≥50% change) Implication Reference
Upregulated 57 Potentially enhances stem cell activity and healthy regeneration. lidsen.comresearchgate.net

Mechanisms of Reversing Senescence in Specific Cell Types (e.g., Fibroblasts)

Cellular senescence, a state of irreversible growth arrest, contributes to the aging process and the development of age-related diseases. This compound has demonstrated the ability to reverse key markers of senescence, particularly in fibroblasts, the cells responsible for producing the extracellular matrix. antpublisher.com GHK-Cu can restore the replicative vitality of fibroblasts that have been damaged by radiation, a model for cellular stress and aging. nih.gov

The anti-senescence mechanisms of GHK-Cu are linked to its ability to reset the gene expression of senescent cells to a more youthful state. nih.gov It has been shown to reverse the gene expression signature associated with chronic obstructive pulmonary disease (COPD), a condition characterized by premature lung aging. nih.govnih.gov GHK-Cu achieves this by modulating the expression of numerous genes, including those involved in the TGF-β pathway, which is crucial for tissue remodeling. nih.gov By restoring the function of senescent fibroblasts, GHK-Cu promotes the synthesis of essential extracellular matrix proteins like collagen and elastin, while also regulating the activity of metalloproteinases, the enzymes that break down these proteins. nih.govpeptidesciences.com This dual action helps to remodel and rejuvenate the connective tissue, improving its structure and function. nih.gov Furthermore, GHK appears to target myofibroblasts, the main cells in fibrosis, by reversing their senescence and promoting their removal through apoptosis, thereby preventing excessive scar tissue formation. antpublisher.com

Advanced Analytical and Spectroscopic Characterization Techniques for Copper Glycyl Glycyl Histidine

High-Resolution Structural Elucidation Methods

The precise three-dimensional arrangement of atoms and the conformational flexibility of the GHK-Cu complex are fundamental to its function. High-resolution methods are employed to define these structural features with atomic-level precision.

X-ray Crystallography for Solid-State Structure Determination of Copper-Glycyl-Glycyl-Histidine Complexes

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. nih.gov For this compound (also known as GHK-Cu), crystallographic studies have been instrumental in elucidating the primary coordination sphere of the copper(II) ion. nih.govwikipedia.orgwikipedia.orgnih.gov

The structural data reveals that the Cu(II) ion is chelated in a square-planar geometry by three nitrogen atoms from a single GHK peptide molecule: the nitrogen from the α-amino group of the N-terminal glycine (B1666218), the deprotonated amide nitrogen of the glycine-glycine peptide bond, and the imidazole (B134444) Nπ nitrogen from the histidine residue. nih.govnih.gov A notable feature observed in the solid-state is the formation of a dimeric structure. wikipedia.orgnih.gov In this arrangement, the fourth equatorial position of the copper ion is occupied by a labile oxygen atom from the carboxylate group of a neighboring GHK-Cu complex. wikipedia.orgnih.gov This intermolecular interaction results in a five-coordinate, square-pyramidal geometry for the copper center, with the carboxylate oxygen in the apical position. wikipedia.orgnih.gov This technique has also been successfully applied to GHK-tagged proteins, where residues from symmetry-related molecules in the crystal lattice can complete the copper coordination sphere, facilitating both crystallization and structure determination. nih.gov

Table 1: X-ray Crystallography Data for GHK-Cu Coordination

Feature Description Source(s)
Coordination Geometry Square-pyramidal wikipedia.orgnih.gov
Equatorial Donors Glycine α-NH₂, Gly-Gly amide N⁻, Histidine imidazole Nπ, Neighboring carboxylate O nih.govnih.gov
Apical Donor Oxygen from carboxyl group of a neighboring complex wikipedia.org
Solid-State Structure Dimeric wikipedia.orgnih.gov

| Copper(II) to Peptide Stoichiometry | 1:1 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful insights into the structure, conformation, and dynamics of molecules in solution, which is more representative of a physiological environment. nih.gov Both ¹H and ¹³C NMR have been utilized to study the GHK-Cu complex. nih.govcarlroth.com

NMR studies can confirm the identity and purity of the complex, with reported spectra corresponding to the assigned structure of GHK-Cu acetate (B1210297). carlroth.com More advanced applications involve using NMR line-broadening to interpret the formation of different complex species as a function of pH. acs.org This phenomenon is due to the chemical exchange between the free peptide and the copper-bound forms, providing information on the lability and stability of the complexes. acs.org For instance, ¹H NMR has been used to monitor the reduction of Cu(II) to Cu(I) in the GHK complex, confirming that the peptide remains coordinated to the copper ion even in its reduced state. acs.org These studies provide critical data on the solution-state behavior that governs the complex's biological availability and interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterizing Copper(II) Coordination Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for studying species with unpaired electrons, such as the Cu(II) ion (d⁹ configuration) in the GHK-Cu complex. nih.govnih.gov EPR provides detailed information about the coordination environment, including the number and type of donor atoms and the geometry of the metal center. mdpi.comnih.gov

EPR spectra have been fundamental in characterizing the 3N (amino, amide, and imidazole nitrogens) coordination of the primary Cu(GHK) complex and the 4N coordination of the Cu(GHK)₂ species, which can form in the presence of excess peptide. mdpi.com The spin Hamiltonian parameters derived from EPR spectra, such as the g-values and hyperfine coupling constants (A-values), are diagnostic of the coordination sphere. For example, the shift in the g-parallel (g∥) value upon the addition of other ligands, like glutathione (B108866), indicates a change in the equatorial coordination of the copper ion. acs.orgresearchgate.net Advanced EPR techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy have been used to further probe the detailed interactions between the copper ion and the surrounding nuclei. nih.gov

Table 2: Representative EPR Spectroscopic Parameters for GHK-Cu Species

Species g∥ Coordination Environment Source(s)
Cu(II)GHK 2.233 3N (NH₂, amide N⁻, imidazole Nπ) + 1 O (water/carboxylate) acs.orgresearchgate.net
GSH-Cu(II)GHK 2.175 Ternary complex with glutathione bound equatorially acs.orgresearchgate.net

Spectroscopic Probes of Complex Formation and Interactions

Spectroscopic techniques that measure the absorption and differential absorption of light are crucial for monitoring the formation of the GHK-Cu complex, determining its stoichiometry, and observing conformational changes that occur upon metal binding or subsequent interactions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Determining Complex Stoichiometry and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectrophotometry is a workhorse technique for studying metal-ligand complexation. The binding of Cu(II) to the GHK peptide results in characteristic changes in the UV-Vis spectrum. mdpi.com The formation of the complex can be monitored by observing the appearance of a d-d transition band in the visible region. nih.gov

UV-Vis titration experiments, where the concentration of one component (e.g., copper) is varied while the other (GHK) is held constant, are used to determine the stoichiometry of the complex. Such studies have consistently shown that GHK binds Cu(II) in a 1:1 molar ratio. mdpi.comnih.gov The resulting GHK-Cu complex exhibits a characteristic absorption maximum. While some studies report this peak at 246 nm mdpi.comnih.gov, others using different buffer conditions have noted it at 237 nm. jrespharm.com In the visible region, the d-d band provides further information; for instance, the formation of the Cu(GHK)₂ complex at physiological pH upon the addition of excess GHK causes a significant blue-shift (a shift to shorter wavelength) of the absorbance maximum by approximately 27 nm. mdpi.com This spectral shift is indicative of the change from a 3N1O to a 4N coordination environment. mdpi.comnih.gov

Table 3: UV-Vis Absorption Maxima (λmax) for GHK-Cu Species

Species λmax (nm) Region Notes Source(s)
GHK-Cu ~237-246 UV Charge transfer band mdpi.comnih.govjrespharm.com
Cu(GHK) ~600-605 Visible d-d transition for the 1:1 complex researchgate.netnih.gov
Cu(GHK)₂ ~573-578 Visible Blue-shifted d-d band for the 1:2 complex mdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational Changes Upon Metal Binding

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules like peptides. The CD spectrum is highly sensitive to the secondary structure and conformation of the peptide backbone.

Upon binding of Cu(II), the CD spectrum of GHK changes significantly, reflecting the conformational ordering of the peptide as it wraps around the metal ion. nih.gov This technique has been used in conjunction with UV-Vis and EPR to characterize the various species formed in solution at different pH values. mdpi.comrsc.org For example, the formation of the ternary Cu(GHK)₂ complex from the binary Cu(GHK) complex is accompanied by a 28 nm blue-shift in the CD spectra, mirroring the changes observed in UV-Vis spectroscopy and confirming a substantial change in the copper coordination environment. mdpi.com CD spectroscopy is therefore invaluable for monitoring the structural transitions that occur as GHK interacts with copper and other biological molecules. acs.orgnih.gov

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation/Formula
This compound GHK-Cu
Glycyl-L-histidyl-L-lysine GHK
Copper Cu
Glutathione GSH
Water H₂O
Copper(II) ion Cu(II) or Cu²⁺
Copper(I) ion Cu(I) or Cu⁺
GHK-Cu acetate C₁₄H₂₂CuN₆O₄ · C₂H₄O₂

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to investigate the coordination environment of the this compound (Cu(II)-GHK) complex. By analyzing the vibrational modes of the peptide's functional groups, FTIR provides detailed insights into the structural changes that occur upon copper chelation. The binding of the Cu(II) ion to the GHK peptide induces significant shifts in the characteristic infrared absorption bands, particularly the amide and imidazole bands, which serve as direct evidence of coordination. ustc.edu.cnustc.edu.cn

Upon complexation with copper at neutral pH, substantial changes are observed in the FTIR spectrum compared to the free peptide. ustc.edu.cn The coordination of Cu(II) with the GHK peptide involves the α-amino nitrogen of the glycine residue, the imidazole nitrogen of the histidine side chain, and two deprotonated peptide bond nitrogens. rsc.orgnih.gov This binding mode is reflected in distinct shifts in the vibrational frequencies of the associated functional groups.

Key vibrational bands that are monitored include the amide I band (primarily C=O stretching), the amide II band (a combination of N-H in-plane bending and C-N stretching), and the imidazole ring vibrations. ustc.edu.cnustc.edu.cn For instance, the chelation of Cu(II) to a deprotonated amide nitrogen results in a notable shift of the ν(C=O) band. ustc.edu.cn Studies on similar histidine-containing peptides show that Cu(II) coordination to the imidazole nitrogen leads to marked changes in the ν(C=C) band of the histidine residue, which is typically found around 1569 cm⁻¹. ustc.edu.cn In the Cu(II)-GGH complex, this band shifts to 1558 cm⁻¹ at neutral pH, indicating imidazole involvement. ustc.edu.cn

The pH of the solution significantly influences the coordination geometry and, consequently, the FTIR spectrum. As the pH increases, deprotonation of the amide nitrogens facilitates their coordination with the copper ion. This is observed as a red shift (shift to lower wavenumber) of the amide I band and a decrease in the intensity of the amide II band, consistent with the substitution of an amide hydrogen with Cu(II). ustc.edu.cn At a pH of 12, new bands can emerge, confirming the coordination of the histidine residue to the copper ion. ustc.edu.cn The binding of metal ions can also be monitored by observing changes in the amide III, N-C-N, C-N, and N-H vibrational modes. acs.org

The table below summarizes characteristic FTIR band shifts observed upon the formation of copper-peptide complexes, providing a basis for understanding the coordination in Cu(II)-GHK.

Table 1: Representative FTIR Vibrational Band Shifts in Copper-Peptide Complexes

Vibrational Mode Typical Wavenumber (cm⁻¹) in Free Peptide Observation upon Cu(II) Coordination Implied Interaction
Amide I (C=O stretch) ~1647 - 1679 Red-shift and intensity changes Coordination involving deprotonated amide nitrogen
Amide II (N-H bend, C-N stretch) ~1530 - 1550 Intensity drop Substitution of amide proton with Cu(II)
Imidazole Ring (ν C=C) ~1569 Shift to lower wavenumber (e.g., 1558 cm⁻¹) Coordination of imidazole nitrogen

Note: Specific wavenumbers can vary based on experimental conditions and the specific peptide sequence. ustc.edu.cnustc.edu.cnut.ac.ir

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy serves as a complementary vibrational technique to FTIR for the structural elucidation of the Cu(II)-GHK complex. researchgate.net It is particularly useful for studying aqueous solutions and provides a detailed "fingerprint" of the molecule's vibrational modes. nih.govresearchgate.net This technique helps to identify the specific atoms involved in metal ion coordination by detecting shifts in their vibrational frequencies upon complexation. nih.gov

Studies have utilized Raman spectroscopy to investigate the coordination modes of copper ions with GHK and similar peptides. nih.govresearchgate.net The results confirm that at a physiological pH of around 6.8, the Cu(II) ion binds to the GHK peptide via the N-terminus, a deprotonated amide (amidate) nitrogen, and the Nπ nitrogen atom of the histidine's imidazole side chain. nih.gov This coordination scheme is found to be consistent even at higher pH values. nih.gov

Raman spectroscopy is adept at detecting vibrations from non-polar bonds and symmetric stretches, which can be weak or absent in FTIR spectra. This makes it valuable for probing the peptide backbone and the aromatic side chain of histidine. The structural characterization of Cu(II)-GHK has been supported by Raman spectroscopy, in conjunction with other methods like X-ray crystallography and EPR spectroscopy, to build a comprehensive model of the complex. wikipedia.orgcardiff.ac.uk The data gathered from Raman and IR spectroscopy are often correlated to provide a more complete picture of the coordination environment. nih.govresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of the Cu(II)-GHK complex, enabling the determination of its stoichiometry, the identification of different complex species in solution, and the confirmation of its primary structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Species Identification and Adduct Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for determining the stoichiometry of copper complexes with peptides and identifying various species present under different pH conditions. nih.govnih.govmdpi.com In studies of the Cu(II)-GHK system, ESI-MS spectra reveal the formation of multiple species as a function of pH. nih.gov

At a pH of 5, the spectrum is often dominated by peaks corresponding to the free, protonated peptide, such as the doubly charged [L+2H]²⁺ (m/z 171.10) and the singly charged [L+H]⁺ (m/z 341.19) adducts (where L represents the GHK ligand). nih.gov Even at this acidic pH, a peak corresponding to a 1:1 metal-to-ligand complex, [L+Cu-H]⁺ (m/z 402.11), is detectable, highlighting the high stability of the Cu(II)-GHK complex. nih.gov As the pH is increased from 6 to 8, this [L+Cu-H]⁺ species becomes the base peak in the spectrum, confirming it as the predominant complex form under these conditions. nih.gov ESI-MS has also been used to identify the GHK-Cu and (GHK)₂-Cu complexes. nih.gov

The technique is also sensitive to the formation of various adducts. For example, in the analysis of a biotinylated GHK derivative, ESI-MS identified not only the protonated molecular ions [M+H]⁺ and [M+2H]²⁺ but also sodium adducts such as [M+Na]⁺. nih.govmdpi.com

However, it is important to note that ESI-MS analysis of redox-prone metal complexes like Cu(II) species can present challenges. The conditions within the ion source can sometimes induce the reduction of Cu(II) to Cu(I), leading to a mixture of species in the gas phase that may not perfectly reflect the solution-state equilibrium. acs.org This potential for gas-phase reduction and dissociation means that quantitative stability measurements by ESI-MS can show significant discrepancies from those determined by solution-based methods like potentiometry. acs.org Despite this, ESI-MS remains a crucial tool for the qualitative identification of complex species and adducts. acs.org

Table 2: Common Ions of GHK and its Copper Complex Identified by ESI-MS

Ion Species Formula pH Range where Observed Significance
Doubly protonated ligand [L+2H]²⁺ Acidic (e.g., pH 5) Free peptide
Singly protonated ligand [L+H]⁺ Acidic (e.g., pH 5) Free peptide
1:1 Copper complex [L+Cu-H]⁺ pH 5-8 Predominant 1:1 complex species

Note: 'L' represents the GHK peptide ligand. The m/z values depend on the specific isotopic composition. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the primary structure and sequence of the GHK peptide. This technique involves selecting a specific parent ion (e.g., the protonated molecular ion [M+H]⁺ identified by ESI-MS) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of protonated peptides typically occurs at the amide bonds along the backbone, producing characteristic ion series, most commonly b-type and y-type ions. Analysis of the MS/MS fragmentation pattern of the GHK peptide confirms its amino acid sequence. nih.gov For instance, the fragmentation of the singly protonated adduct of a GHK derivative (m/z 581.3) produced a series of b-type fragments, which allows for the sequential identification of the amino acid residues. nih.gov The presence of a histidine residue can influence the fragmentation pattern, sometimes leading to enhanced cleavage at the C-terminus of the His residue. rsc.org The fragmentation of specific ions can also reveal the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), which is a characteristic behavior for protonated peptide systems. nih.gov This detailed fragmentation analysis provides unequivocal confirmation of the peptide's identity and structure. nih.govrsc.org

Electrochemical and Potentiometric Investigations

Electrochemical and potentiometric methods are fundamental for quantifying the thermodynamic stability of the Cu(II)-GHK complex and understanding its behavior in solution.

Potentiometric Titration for Determining Protonation Constants and Complex Stability Constants

Potentiometric titration is a highly accurate and widely used method to determine the protonation constants (pKa values) of the GHK peptide and the stability constants of the various complex species it forms with Cu(II) ions. nih.govnih.govnih.govuct.ac.za The technique involves monitoring the pH of a solution containing the peptide, or the peptide and metal ion, as a titrant (typically a strong base like NaOH) is added. rsc.org By analyzing the resulting titration curves, researchers can calculate the equilibrium constants for protonation and complex formation. rsc.orgnih.gov

The GHK peptide has three primary dissociable protons: from the carboxylic acid group, the imidazole ring of histidine, and the N-terminal amino group. uct.ac.za Potentiometric studies have successfully determined the pKa values associated with these groups. mdpi.com

When Cu(II) is introduced, the titration curves shift, indicating the displacement of protons upon complex formation. Analysis of these data allows for the identification of multiple Cu(II)-GHK species in solution across a wide pH range (e.g., pH 3.5-10.6) and the calculation of their respective stability constants (often expressed as log β or log K). nih.govnih.gov Potentiometric analysis has identified species such as CuH(GHK), Cu(GHK), and CuH₋₁(GHK), among others. mdpi.com The high stability of the main Cu(II)-GHK complex at physiological pH is a key finding from these studies. acs.orgnih.gov For example, the conditional stability constant (log cK) at pH 7.4 has been reported to be approximately 12.62, indicating a very high affinity. acs.orgresearchgate.net Other studies using potentiometry have calculated a conditional stability constant (cK₇.₄) of 4.17 x 10¹² M⁻¹, corresponding to a conditional dissociation constant in the picomolar range. nih.gov These values underscore the strong binding between GHK and Cu(II).

Table 3: Protonation and Selected Copper(II) Complex Stability Constants for GHK

Constant Type Species/Process Log Value Method
Protonation Constant pKₐ (Carboxyl) ~2.9 - 3.2 Potentiometry
Protonation Constant pKₐ (Imidazole) ~6.4 - 6.6 Potentiometry
Protonation Constant pKₐ (Amino) ~8.0 - 8.7 Potentiometry
Stability Constant (Conditional) log cK [Cu(GHK)]/[Cu][GHK] @ pH 7.4 12.62 Potentiometry
Stability Constant (Conditional) cK @ pH 7.4 4.17 x 10¹² M⁻¹ Potentiometry

Note: Values are compiled from multiple sources and can vary with experimental conditions such as ionic strength and temperature. rsc.orgwikipedia.orgnih.govuct.ac.zanih.gov


Cyclic Voltammetry and Other Electrochemical Methods for Redox Properties

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of GHK-Cu. acs.orgnih.gov Studies employing CV have revealed important aspects of the complex's behavior. The main electrochemical feature of the GHK-Cu complex is an irreversible reduction of the metal ion at approximately -0.60 V (versus a silver/silver chloride electrode), which is then followed by an oxidation of the redox center near -0.1 V. acs.orgnih.gov This significant difference between the reduction and oxidation potentials suggests that a substantial structural rearrangement of the copper coordination sphere occurs upon reduction. nih.gov

Investigating the reaction of GHK-Cu with biological thiols like glutathione (GSH) using electrochemical methods can be challenging. This is because the thiol group itself undergoes a series of oxidation reactions, complicating the interpretation of the results when studying its interaction with copper. acs.orgibb.waw.pl To overcome this, researchers have focused on the negative potential range where only processes specific to the GHK-Cu system are observed. acs.orgibb.waw.pl These electrochemical studies, in conjunction with other spectroscopic techniques like UV-vis and circular dichroism, have been instrumental in understanding the mechanism of glutathione-mediated reduction of copper bound to GHK. acs.orgnih.gov

The interaction between copper and histidine-containing peptides has been a subject of interest in electrochemical studies. For instance, the complexation of Cu(II) with L-histidine has been analyzed using CV to determine the metal-to-ligand ratio. jcsp.org.pk These studies show that the free L-histidine ligand is not electroactive on its own, but the Cu(II) ion exhibits two cathodic peaks corresponding to the reduction of Cu(II) to Cu(I) and then to metallic copper. jcsp.org.pk

Interactive Table: Redox Potentials of GHK-Cu

Electrochemical Process Potential (V vs. Ag/AgCl) Reference
Irreversible Metal Ion Reduction~ -0.60 acs.orgnih.gov
Redox Center Oxidation~ -0.1 acs.orgnih.gov

In Vitro Experimental Design and Methodological Considerations for Mechanistic Studies

Understanding the mechanisms through which GHK-Cu exerts its biological effects requires carefully designed in vitro experiments utilizing standardized models and assays.

Standardized Cell Culture Models for Reproducible Biological Assays

A variety of standardized cell culture models are employed to ensure the reproducibility of biological assays investigating the effects of GHK-Cu. Commonly used cell lines include:

Human Dermal Fibroblasts (HDFa): These cells are crucial for studying skin remodeling, collagen and elastin (B1584352) production, and the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.govwalshmedicalmedia.comresearchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): This model is used to investigate the angiogenic potential of GHK-Cu, including its effects on cell proliferation and the expression of growth factors like VEGF and FGF-2. marciorubin.com.br

Keratinocytes (e.g., HaCaT): These cells are used to study skin barrier function, cell proliferation, and the protective effects of GHK-Cu against stressors like UV radiation. nih.govmdpi.com Studies have shown that GHK and GHK-Cu can increase the expression of integrins and p63 in epidermal basal cells, leading to a more cuboidal cell shape indicative of increased "stemness". nih.govlidsen.com

Murine Macrophages (MPMs) and Murine Colon Epithelial Cells (MCECs): Co-culture systems of these cells are used to model inflammatory conditions like colitis and to study the anti-inflammatory and mucosal healing properties of GHK-Cu. frontiersin.org

C2C12 Myotubes: This cell line is utilized to study the effects of GHK-Cu on skeletal muscle dysfunction, particularly in the context of conditions like chronic obstructive pulmonary disease (COPD). nih.gov

Biochemical Assays for Enzyme Activity, Gene Expression, and Protein Levels

A range of biochemical assays are essential for elucidating the mechanisms of GHK-Cu action at the molecular level.

Enzyme Activity Assays:

MMP and TIMP Activity: The activity of matrix metalloproteinases and their inhibitors is often assessed to understand the role of GHK-Cu in tissue remodeling. wikipedia.orgnih.gov

Antioxidant Enzyme Activity: Assays for enzymes like superoxide (B77818) dismutase (SOD) and catalase are used to evaluate the antioxidant effects of GHK-Cu. wikipedia.orgacs.org In some studies, GHK-Cu treatment has been shown to increase the levels of these antioxidant enzymes. wikipedia.org

Elastase Inhibition: The ability of GHK-Cu to inhibit elastase, an enzyme that degrades elastin, is measured to assess its potential anti-aging effects on the skin. mdpi.com One study found that GHK-Cu at a concentration of 0.5 mg/cm³ led to a significant inhibition of elastase. mdpi.com

Gene Expression Analysis:

RT-PCR and Microarray Analysis: These techniques are used to measure changes in the mRNA expression of various genes in response to GHK-Cu treatment. Studies have shown that GHK-Cu can modulate the expression of a large number of genes, including those involved in collagen and elastin synthesis (e.g., increasing TIMP1 expression) and inflammation. nih.govwalshmedicalmedia.commdpi.com For instance, GHK-Cu has been found to increase the gene expression of MMP1 and MMP2 at a concentration of 0.01 nM. nih.gov The Connectivity Map, a library of transcriptional responses, has been a valuable tool in identifying the broad effects of GHK on gene expression. mdpi.comnih.gov

Protein Level Analysis:

Western Blotting: This technique is widely used to quantify the levels of specific proteins. For example, Western blotting has been used to measure the increased expression of collagen, elastin, VEGF, FGF-2, and tight junction proteins like ZO-1 and Occludin following GHK-Cu treatment. walshmedicalmedia.commarciorubin.com.brfrontiersin.org

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are used to quantify the secretion of proteins like collagen and elastin into the cell culture medium. walshmedicalmedia.com

Interactive Table: Effects of GHK-Cu on Biochemical Markers

Assay Type Target Marker Observed Effect Cell Model Reference
Enzyme ActivityElastaseInhibition (48.90 ± 2.50%)In vitro assay mdpi.com
Gene ExpressionTIMP1Increased mRNA expressionHuman Dermal Fibroblasts nih.govwalshmedicalmedia.com
Gene ExpressionMMP1, MMP2Increased mRNA expression (at 0.01 nM)Human Dermal Fibroblasts nih.gov
Protein LevelsCollagen, ElastinIncreased productionHuman Dermal Fibroblasts nih.govwalshmedicalmedia.com
Protein LevelsVEGF, FGF-2Enhanced expressionHUVECs marciorubin.com.br
Protein LevelsZO-1, OccludinEnhanced expressionMurine Colon Epithelial Cells frontiersin.org

Microscopic Techniques for Cellular Morphology and Subcellular Localization

Microscopic techniques are indispensable for visualizing the effects of GHK-Cu on cell structure and for determining its location within cells.

Fluorescence Microscopy: This technique is used to observe the localization of fluorescently labeled GHK-Cu or to visualize changes in cellular components using fluorescent probes. For example, immunofluorescence staining can be used to detect the expression and localization of specific proteins like CD31 and Ki67 to assess angiogenesis and cell proliferation in tissue samples. marciorubin.com.br Fluorescent microscopy has also been used to track the location of FITC-labeled peptides in skin slices. frontiersin.org

Confocal Laser Scanning Microscopy (CLSM): CLSM provides high-resolution images and allows for the three-dimensional reconstruction of cells and tissues. It has been used to characterize and quantify the microconduits created by microneedles in the skin for enhanced GHK-Cu delivery. researchgate.net

Histological Analysis: Standard histological techniques, such as staining tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E), are used to examine changes in tissue morphology and cellularity in response to GHK-Cu treatment. nih.gov For instance, histological analysis of skin biopsies has been used to confirm increased dermal keratinocyte proliferation after treatment with a GHK-Cu cream. nih.gov Microscopic images of mouse skin have shown that GHK-Cu treatment can lead to larger hair follicles, increased subcutaneous fat, and increased skin thickness. lidsen.com

Computational and Theoretical Approaches in Copper Glycyl Glycyl Histidine Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and interaction profiles of GHK-Cu in various environments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, in order to form a stable complex. In the context of GHK-Cu, molecular docking studies have been employed to investigate its interactions with various biomolecules, which is crucial for understanding its biological functions.

Research has shown that the GHK tripeptide can interact with specific receptors targeted in cancer studies, such as the Estrogen Receptor (ER), Progesterone Receptor (PR), Epidermal Growth Factor Receptor (EGFR), and Receptor tyrosine-protein kinase erbB-2 (HER2). A molecular docking study investigating the interaction of the GHK tripeptide with these receptors determined the binding energies for the most favorable docking poses. For instance, the binding energy of GHK with the Estrogen Receptor (PDB ID: 1A52) was calculated to be -6.7 kcal/mol. In the active site of the ERα, the GHK tripeptide was found to form three hydrogen bonds with the Thr-347 residue. nih.gov Such studies provide valuable insights into the potential mechanisms by which GHK may exert its biological effects.

Furthermore, given that the GHK sequence is found in proteins of the extracellular matrix (ECM) like the alpha 2(I) chain of type I collagen, and is released during tissue injury, molecular docking can be a valuable tool to explore its binding to ECM components like collagen and elastin (B1584352). researchgate.netnih.govnih.gov These predictive studies can help in understanding how GHK-Cu participates in tissue remodeling processes.

Table 1: Predicted Binding Energies of GHK with Cancer-Related Receptors
ReceptorPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Estrogen Receptor1A52-6.7Thr-347

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their motion and conformational changes over time. For GHK-Cu, MD simulations have been instrumental in assessing its stability in aqueous solutions.

Conventional molecular dynamics simulations of GHK-Cu have demonstrated the stability of the copper-peptide bond over trajectories of 100 picoseconds. nih.govcardiff.ac.uk These simulations have shown that the four equatorial bonds in a 3N1O coordination (three nitrogen atoms and one oxygen atom) remain stable throughout the simulation. In contrast, a fifth apical bond from the C-terminal carboxylate is more flexible. nih.govcardiff.ac.uk This information is crucial for understanding the persistent structure of the complex in a biological environment.

The simulations also provide insights into the conformational sampling of the peptide, revealing the accessible shapes and structures the molecule can adopt. The relative energy and geometry of these conformations have been shown to be in good agreement between semi-empirical and more advanced Density Functional Theory (DFT) levels of theory. nih.govcardiff.ac.uk

Coarse-grained (CG) modeling is a computational technique that simplifies the representation of a molecular system, allowing for the simulation of larger systems over longer timescales than is possible with all-atom models. nih.govmdpi.com In a CG model, groups of atoms are represented as single "beads," which significantly reduces the computational cost. nih.govmdpi.com

While coarse-grained molecular dynamics has been widely applied to study large biomolecular systems like proteins and membranes, its specific application to the Copper-Glycyl-Glycyl-Histidine complex is a developing area with limited specific examples in published literature. nih.govmdpi.com However, the principles of CG modeling hold significant promise for future research on GHK-Cu. By reducing the number of degrees of freedom, CG simulations could enable the study of large-scale phenomena involving GHK-Cu, such as its aggregation behavior, its interaction with large protein assemblies like collagen fibrils, or its diffusion and transport properties through complex biological matrices over extended periods. uiuc.edu The development of accurate coarse-grained force fields for copper-peptide complexes will be a critical step in enabling such large-scale simulations. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and spectroscopic properties of GHK-Cu at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the binding of Cu(II) to the GHK peptide. nih.govcardiff.ac.uk

DFT calculations have been instrumental in analyzing the nature of the bonding between the copper ion and the peptide. These studies help in understanding the charge distribution within the complex and the character of the metal-ligand coordination. The functional B3LYP, often with dispersion corrections, is a common choice for such calculations as it has been shown to effectively predict the energetics and electronic structures of transition metal complexes. researchgate.net For the copper atom, basis sets like LanL2DZ are frequently employed. researchgate.net

Furthermore, DFT is a valuable tool for characterizing the details in the fluxional behavior of various complexes, including GHK-Cu. researchgate.net The agreement between geometries and relative energies of different conformations obtained from DFT and molecular mechanics methods provides confidence in the computational models. nih.govcardiff.ac.uk

Quantum chemical methods are extensively used to calculate spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): The prediction of NMR chemical shifts using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation. nih.gov While specific DFT calculations of the NMR spectra for GHK-Cu are not extensively detailed in the provided search results, the methodology is well-established for transition metal complexes. rsc.org Such calculations could provide theoretical support for the assignment of experimental NMR signals and offer insights into the electronic environment of the different nuclei within the GHK-Cu complex.

EPR (Electron Paramagnetic Resonance): EPR spectroscopy is a key technique for studying paramagnetic species like Cu(II) complexes. DFT calculations are widely used to predict EPR parameters, such as the g-tensor and the hyperfine coupling constant (A-tensor). mdpi.comresearchgate.net For Cu(II) complexes, various DFT functionals have been benchmarked for their ability to accurately predict these parameters. For instance, the PBE0 functional has been shown to perform well for g-tensor calculations, while B3LYP is often a good choice for the A-tensor. mdpi.com These theoretical predictions are crucial for interpreting experimental EPR spectra and understanding the coordination environment of the copper ion in GHK-Cu. mdpi.com

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for calculating the electronic absorption spectra of molecules. mdpi.comnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For GHK-Cu, experimental UV-Vis spectra show characteristic absorption bands. researchgate.netresearchgate.net Theoretical calculations using TD-DFT can help assign these bands to specific electronic transitions, such as d-d transitions or charge-transfer transitions, providing a deeper understanding of the electronic structure of the complex. mdpi.comnih.gov

Table 2: Calculated Spectroscopic Parameters for Copper(II) Complexes from DFT
Spectroscopic ParameterMethodCalculated ValueReference
EPR g-tensor (gz) DFT (PBE0)~2.2-2.3 (typical for Cu(II) complexes) mdpi.com
EPR A-tensor (Az) DFT (B3LYP)Varies with coordination environment mdpi.com
UV-Vis λmax TD-DFTDependent on functional and basis set mdpi.comnih.gov

Compound Names

Reaction Pathway Modeling and Energetics of Molecular Transformations

Computational studies have been instrumental in elucidating the molecular dynamics and energetic landscapes of this compound (GHK-Cu). The tripeptide Glycyl-l-histidyl-l-lysine (GHK) demonstrates a strong affinity for copper (II) ions, readily forming the GHK-Cu complex. wikipedia.orgnih.gov The stability of this complex is remarkably high, with a binding constant (log10 = 16.44) that is significantly greater than that of similar peptide-copper complexes. wikipedia.org In the GHK-Cu complex, the copper ion is coordinated by the nitrogen from the imidazole (B134444) side chain of histidine, the alpha-amino group of glycine (B1666218), and the deprotonated amide nitrogen of the glycine–histidine peptide bond. nih.gov This chelation effectively stabilizes the Cu2+ ion and silences its redox activity, which is crucial for the safe delivery of copper to cells. wikipedia.orgnih.gov

Theoretical investigations into the fragmentation mechanisms of GHK have provided insights into its stability and potential transformations. Studies on the cleavage of the amide bond between histidine and lysine (B10760008) (H-K bond) revealed that this is a predominant fragmentation pathway. nih.gov Computational modeling has demonstrated that the formation of a proton-bound dimer can lower the energy barriers for fragmentation pathways from a thermodynamic standpoint. nih.gov Furthermore, analyses of these pathways suggest that recombination processes involving hydrogen bonding for intermediate products are exergonic, meaning they release energy and are thermodynamically favorable.

Research has also explored the reaction of GHK-Cu with other biological molecules, such as glutathione (B108866), the most abundant biological thiol. nih.gov Spectroscopic and voltammetry techniques have been used to study the reduction of Cu(II)GHK by glutathione, identifying a semi-stable reaction intermediate. This finding is significant as it suggests a mechanism by which GHK-Cu could deliver Cu(I) to various transport proteins within a biological system. nih.gov

Bioinformatics and Systems Biology Approaches

Gene Ontology and Pathway Enrichment Analysis of Transcriptomic Data

Bioinformatics analyses of transcriptomic data have revealed that GHK-Cu significantly influences the expression of a large number of human genes, effectively modulating multiple biological pathways. nih.govmdpi.com Studies utilizing tools like the Connectivity Map (cMap) have shown that GHK can alter the expression of thousands of genes, often resetting the gene expression pattern to a healthier state. nih.govnih.govpeptidology.co

Gene Ontology (GO) and pathway enrichment analyses are used to understand the biological significance of these widespread changes in gene expression. frontiersin.orgnih.govfrontiersin.org These analyses categorize the affected genes based on their associated biological processes, molecular functions, and cellular components.

Research on human lung fibroblasts treated with GHK-Cu identified a dose-responsive gene signature. Pathway enrichment analysis of this data revealed that genes downregulated by GHK-Cu are primarily involved in collagen fibril assembly, while upregulated genes are associated with adherens junctions and cell division. mdpi.com Another study found that genes induced by GHK in fibroblasts were enriched in pathways related to actin cytoskeleton organization and focal adhesion. nih.gov

Further transcriptomic studies have identified other key pathways modulated by GHK. For instance, Gene Set Enrichment Analysis (GSEA) of GHK-induced transcriptional responses highlighted the enrichment of pathways such as the citrate (B86180) cycle (TCA cycle), glutathione metabolism, and the biosynthesis of amino acids. vicorpus.com The ability of GHK-Cu to modulate genes involved in antioxidant defense, inflammation, and tissue remodeling is central to its protective and regenerative effects. mdpi.comvicorpus.commdpi.com

Table 1: Enriched Pathways and Gene Ontology Terms Modulated by GHK-Cu
Analysis TypeAffected Pathway/ProcessDirection of RegulationCell/Tissue TypePrimary Finding
Pathway EnrichmentCollagen Fibril AssemblyDownregulatedHuman Lung FibroblastsGHK-Cu decreases the expression of genes involved in the formation of collagen fibrils.
Pathway EnrichmentAdherens Junctions & Cell DivisionUpregulatedHuman Lung FibroblastsGHK-Cu increases the expression of genes related to cell-cell adhesion and proliferation.
Pathway EnrichmentActin Cytoskeleton Organization & Focal AdhesionUpregulatedHuman Lung FibroblastsGHK treatment induces genes involved in cellular structure and adhesion. nih.gov
Gene Set Enrichment Analysis (GSEA)Citrate Cycle (TCA Cycle)EnrichedNot SpecifiedGHK-induced transcriptional responses show enrichment in cellular energy metabolism pathways. vicorpus.com
Gene Set Enrichment Analysis (GSEA)Glutathione MetabolismEnrichedNot SpecifiedGHK influences pathways related to antioxidant defense. vicorpus.com
Gene Ontology (GO)Neuron-Related Genes408 Upregulated, 230 DownregulatedNot SpecifiedGHK has a significant effect on genes related to nervous system function. nih.gov
Pathway EnrichmentTGF-β PathwayActivationCOPD Lung FibroblastsGHK reverses aberrant gene expression by activating the TGF-β pathway. nih.govmdpi.com

Network Analysis of Protein-Protein and Protein-Compound Interactions

Computational methods, particularly molecular docking and network pharmacology, have been employed to identify and characterize the interactions between GHK-Cu and various proteins. These studies help to build a network of interactions that explain the compound's broad biological effects.

A key protein interaction identified is with Sirtuin 1 (SIRT1), a protein crucial for cellular metabolism and stress responses. nih.gov Molecular docking simulations have predicted that GHK-Cu can directly bind to SIRT1. nih.govresearchgate.net The binding energy of the GHK-Cu-SIRT1 complex was calculated to be -6.1 kcal/mol, indicating a favorable interaction. nih.gov This interaction is significant as SIRT1 activation is a potential therapeutic strategy for various conditions, and GHK-Cu has been identified as a novel SIRT1 activator. nih.gov

Another critical interaction involves human serum albumin (HSA), the primary copper-transporting molecule in blood plasma. nih.govnih.gov GHK has a very high affinity for copper, comparable to that of albumin, enabling it to acquire copper ions from albumin. wikipedia.orgnih.govnih.gov Computational and experimental studies have shown that GHK and HSA can form ternary Cu2+ complexes. nih.gov Specifically, two such complexes are formed between GHK and the imidazole nitrogen of histidine residues on the albumin molecule. nih.gov This interaction may be crucial for the transport and functional delivery of both copper and GHK throughout the body. nih.gov

Network pharmacology approaches have been used to screen for potential targets of GHK-Cu. By integrating data from various databases, researchers have identified numerous potential protein targets and constructed protein-protein interaction (PPI) networks to understand the broader biological context of these interactions. nih.govresearchgate.net These network analyses, combined with specific molecular docking results, provide a powerful framework for understanding how a single compound can influence multiple cellular pathways. nih.gov

Table 2: Documented Protein-Compound Interactions of GHK-Cu
Interacting ProteinMethod of AnalysisKey FindingsSignificance
Sirtuin 1 (SIRT1)Molecular Docking, Network PharmacologyGHK-Cu directly binds to SIRT1 with a binding energy of -6.1 kcal/mol. nih.govIdentifies GHK-Cu as a novel SIRT1 activator, linking it to cellular metabolism and stress response pathways. nih.gov
Human Serum Albumin (HSA)Binding Constant Comparison, Spectroscopic AnalysisGHK has a binding constant for Cu2+ (log10 = 16.44) similar to albumin (log10 = 16.2), allowing it to acquire copper. wikipedia.orgnih.gov Forms ternary Cu(GHK)NImHSA complexes. nih.govExplains a key mechanism for copper transport and delivery in the body. nih.govnih.gov
Matrix Metalloproteinases (MMPs)Cryo-EM Studies, Gene Expression AnalysisGHK-Cu interacts with MMPs, enzymes that remodel the extracellular matrix. polarispeptides.com It modulates the activity and expression of both MMPs and their inhibitors. nih.govHighlights GHK-Cu's role as a key regulator of tissue remodeling and wound healing. patientpop.compeptidesciences.com

Predictive Modeling of Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs)

Predictive modeling, particularly through the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models, is a valuable computational approach in the study of peptides like GHK-Cu. mdpi.commdpi.com These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, such as skin permeability. mdpi.comnih.govljmu.ac.uk

For compounds like GHK-Cu used in cosmetic and dermatological applications, predicting skin permeability is a critical aspect of development. researchgate.net QSAR models are frequently used for this purpose, integrating various molecular descriptors such as the octanol-water partition coefficient (log KOW), molecular weight, and hydrogen bonding capacity to predict the rate at which a compound can penetrate the stratum corneum. mdpi.comcore.ac.uk These in silico models are advantageous as they are cost-effective, high-throughput, and can reduce the need for animal testing. nih.gov

While specific, detailed QSAR models for GHK-Cu are not extensively published in the available literature, the principles of SAR are implicitly used in the development of GHK-Cu analogs. By modifying the peptide sequence or the chelated metal ion, researchers can explore how these structural changes affect biological activity, such as antioxidant capacity or regenerative potential. researchgate.net For example, studies on synthetic analogs can help identify the key structural features required for a desired effect, guiding the design of more potent or stable molecules. mdpi.comresearchgate.net The simplicity of short peptides like GHK makes them particularly suitable for such molecular and quantitative structure-activity studies.

The application of QSAR and SAR is not limited to permeability. These models are increasingly used to predict the bioactivity and potential toxicity of novel compounds before they are synthesized and formulated, making them an essential tool in modern drug and cosmetic ingredient discovery. mdpi.com

Future Directions and Emerging Frontiers in Copper Glycyl Glycyl Histidine Academic Research

Development of Novel Analogues with Enhanced Molecular Specificity and Tunable Activity

A key area of future research lies in the rational design and synthesis of novel GHK-Cu analogues. While GHK-Cu exhibits a broad range of activities, engineering analogues with enhanced specificity for particular cellular targets could lead to more potent and targeted therapeutic effects with fewer off-target interactions.

Researchers are exploring modifications to the peptide backbone to increase stability and bioavailability. For instance, the creation of palmitoyl (B13399708) derivatives of GHK aims to improve its delivery through the skin without compromising its beneficial effects. chemicalbook.com Simple chemical modifications to the GHK peptide have been shown to significantly increase its superoxide (B77818) dismutase (SOD)-mimetic activity, in some cases by as much as 223-fold. mdpi.comnih.gov This suggests that targeted chemical alterations can dramatically enhance specific antioxidant functions.

Future work will likely focus on creating a library of GHK analogues with varying affinities for different cellular receptors and enzymes. This will allow for a more precise modulation of cellular pathways. For example, analogues could be designed to specifically target enzymes involved in collagen synthesis or degradation, offering more controlled tissue remodeling capabilities. creative-peptides.com

Table 1: Examples of GHK-Cu Analogues and Their Modified Properties

AnalogueModificationEnhanced ActivityReference
Palmitoyl-GHKCovalent bonding to palmitic acidIncreased transdermal delivery chemicalbook.com
Various modified peptidesSimple chemical modificationsUp to 223-fold increase in SOD-mimetic activity mdpi.comnih.gov
F4D-GHK / F4D-KHGAppending the GHK/KHG sequence onto a self-assembling phenylalanine backboneEnhanced stability and bioactivity for wound healing acs.org

Deeper Elucidation of Intracellular Signaling Networks and Cross-Talk Mechanisms

While it is known that GHK-Cu influences various signaling pathways, a comprehensive understanding of its intracellular mechanisms remains an active area of research. Future studies will need to delve deeper into the complex interplay between GHK-Cu and various signaling cascades.

GHK-Cu is known to modulate pathways such as the TGF-β and integrin signaling pathways, which are crucial for tissue regeneration. nih.govnih.gov It also affects the MAPK/ERK pathway to upregulate collagen gene expression. creative-peptides.com Furthermore, GHK-Cu has been shown to suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govlidsen.com Recent research also points to its role in regulating the SIRT1/STAT3 pathway, which is implicated in inflammatory bowel disease. frontiersin.org

Understanding the cross-talk between these different pathways is essential. For instance, how does the modulation of NF-κB by GHK-Cu influence the TGF-β signaling that it also activates? Unraveling these intricate connections will provide a more holistic view of GHK-Cu's mechanism of action and could reveal novel therapeutic targets. Advanced techniques like systems biology and computational modeling will be instrumental in mapping these complex signaling networks.

Application of Advanced Multi-Omics Technologies (e.g., Proteomics, Metabolomics)

The advent of multi-omics technologies offers an unprecedented opportunity to explore the global effects of GHK-Cu on cellular function. By integrating genomics, proteomics, and metabolomics, researchers can obtain a systems-level understanding of the peptide's biological impact.

Genomic studies have already revealed that GHK can modulate the expression of a large number of human genes, often reversing gene expression to a healthier state. nih.govwikipedia.org For example, it can upregulate genes involved in DNA repair and antioxidant defense while downregulating genes associated with inflammation and cancer metastasis. nih.govmarciorubin.com.br

Future research should leverage proteomics to identify the full spectrum of proteins whose expression or activity is altered by GHK-Cu. This will provide direct insights into the cellular machinery affected by the peptide. Similarly, metabolomics can uncover changes in cellular metabolism, revealing how GHK-Cu influences energy production and the synthesis of essential biomolecules. Integrating these multi-omics datasets will be crucial for constructing a comprehensive model of GHK-Cu's biological functions.

Integration with Nanotechnology for Advanced Research Tool Development

Nanotechnology offers exciting possibilities for enhancing the delivery and efficacy of GHK-Cu in research settings. The development of novel nanocarriers can help overcome challenges associated with the peptide's stability and delivery to specific tissues.

Researchers have explored various nano-delivery systems, including liposomes, nanoemulsions, and solid lipid nanoparticles, to encapsulate GHK-Cu and improve its permeability. nih.gov For instance, biotinylated GHK-Cu incorporated into a collagen membrane has been shown to stimulate wound healing more effectively. wikipedia.org Another approach involves using ionic liquids as a delivery vehicle to improve the skin permeability of GHK-Cu. rsc.org

Furthermore, nanotechnology can be used to create sophisticated research tools. For example, GHK-functionalized gold nanoparticles have been developed for photothermal therapy and enhanced wound healing. acs.org Self-assembling peptides bearing the GHK sequence have also been designed to form nanostructures with enhanced stability and bioactivity. acs.org These nano-engineered systems can serve as powerful tools to study the peptide's function in a controlled manner and to develop more effective therapeutic strategies.

Table 2: Nanotechnology-Based Delivery Systems for GHK-Cu

Delivery SystemDescriptionAdvantageReference
LiposomesSpherical vesicles with a phospholipid bilayerImproved permeability and stability nih.gov
Biotinylated GHK-Cu in collagen matrixGHK-Cu incorporated into a collagen scaffoldEnhanced wound contraction and cell proliferation wikipedia.org
Ionic Liquid VehicleBetaine and tartaric acid-based carrierImproved skin permeability and high drug-loading capacity rsc.org
Gold NanoparticlesGHK-functionalized gold nanoparticlesDual functionality for photothermal therapy and wound healing acs.org
Self-Assembling PeptidesPeptides with GHK sequence that form nanostructuresEnhanced stability and bioactivity acs.org

Bioengineering Approaches to Design Artificial Cooperative Systems Mimicking Biological Functions

Bioengineering offers a novel approach to harness the regenerative potential of GHK-Cu by creating artificial systems that mimic its biological functions. This can involve designing "smart" biomaterials and tissue engineering scaffolds that incorporate GHK-Cu to promote tissue repair and regeneration.

Researchers have successfully incorporated GHK-Cu into various scaffolds, such as those made from poly(ε-caprolactone)/collagen/chitosan and silk, to enhance their biological properties. nih.govresearchgate.net These GHK-Cu-loaded scaffolds have been shown to promote cell adhesion, proliferation, and differentiation, as well as angiogenesis. bohrium.comoiccpress.com For example, a 3D-printed silk-based scaffold incorporating GHK-Cu demonstrated accelerated bone repair and angiogenesis. researchgate.net

Future research in this area could focus on developing dynamic scaffolds that release GHK-Cu in a controlled and sustained manner in response to specific biological cues at the site of injury. These bio-inspired systems could lead to more effective treatments for a wide range of conditions, from chronic wounds to bone defects.

Investigation of Copper-Glycyl-Glycyl-Histidine in the Context of Metal Dyshomeostasis Beyond Copper

While the interaction of GHK with copper is well-established, its potential role in the homeostasis of other essential metals is an emerging area of interest. Metal dyshomeostasis, particularly of iron and zinc, is implicated in various pathological conditions, including neurodegenerative diseases. oup.com

GHK has been shown to bind not only to copper but also to zinc. oup.com Research has demonstrated that GHK can prevent copper- and zinc-induced cell death and protein aggregation in vitro. oup.com Furthermore, GHK-Cu can modulate iron metabolism by inhibiting the release of iron from ferritin, a key iron storage protein. nih.govnih.gov This action is significant as excess free iron can catalyze the production of damaging free radicals. peptidesciences.com

Future investigations should explore the broader implications of GHK's interactions with other metals. Understanding how GHK-Cu influences the intricate balance of different metal ions within the cell could open up new therapeutic avenues for diseases characterized by metal dyshomeostasis.

Exploration of its Role in Fundamental Biological Processes (e.g., Development, Aging at a Cellular Level)

Beyond its role in tissue repair, GHK-Cu is increasingly being recognized for its potential influence on fundamental biological processes like embryonic development and cellular aging. chemicalbook.comwikipedia.org The levels of GHK in human plasma decline significantly with age, suggesting a potential role in the aging process. wikipedia.org

Studies have shown that GHK-Cu can stimulate the proliferation and increase the "stemness" of epidermal basal cells, which is characteristic of younger cells. nih.govlidsen.com It has also been found to restore the replicative vitality of fibroblasts that have been damaged by radiation. nih.gov At the genetic level, GHK has been shown to reset the gene expression of aged liver tissue to a more youthful state. mdpi.com

Future research should focus on elucidating the precise mechanisms by which GHK-Cu influences cellular aging. Investigating its effects on telomere length, mitochondrial function, and epigenetic modifications could provide key insights into its anti-aging properties. Furthermore, exploring its role during embryonic development could reveal its importance in fundamental processes of tissue formation and organization. wikipedia.org

Q & A

Q. Basic

  • Synthesis : Optimize stoichiometric ratios (Cu²⁺:peptide) in degassed aqueous solutions to prevent oxidation. Purify via size-exclusion chromatography.
  • Characterization : Validate purity via HPLC-MS and elemental analysis. Confirm metal binding via comparative circular dichroism (CD) of apo- vs. holo-peptide .
  • Documentation : Report detailed synthetic protocols (e.g., pH, temperature, reaction time) to enable replication .

How should researchers design experiments to investigate Cu-GGH’s interaction with lipid bilayers or membrane proteins?

Q. Advanced

  • Model systems : Use liposomes or supported lipid bilayers (SLBs) with controlled composition (e.g., phosphatidylcholine/cholesterol).
  • Techniques : Employ surface plasmon resonance (SPR) for binding kinetics, fluorescence quenching (e.g., tryptophan analogs) for localization, and cryo-EM for structural insights.
  • Controls : Include membrane-disrupting agents (e.g., detergents) to confirm specificity. Account for buffer interference (e.g., Tris may chelate Cu) .

What computational approaches best predict Cu-GGH’s interaction with biomolecular targets (e.g., amyloid-β or DNA)?

Q. Advanced

  • Molecular docking : Use force fields parameterized for metalloproteins (e.g., AMBER with bonded model for Cu).
  • Molecular dynamics (MD) : Simulate under physiological conditions (150 mM NaCl, 310 K) to assess stability.
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer at binding interfaces. Validate with experimental binding assays (e.g., microscale thermophoresis) .

How can researchers mitigate artifacts when studying Cu-GGH’s role in protein aggregation or disaggregation?

Q. Advanced

  • Aggregation assays : Use thioflavin T (ThT) fluorescence with controls for Cu-induced auto-oxidation.
  • Sample preparation : Pre-filter solutions to remove pre-existing aggregates.
  • Cross-validation : Combine atomic force microscopy (AFM) for morphology and SDS-PAGE for solubility analysis. Report buffer composition rigorously to identify confounding factors .

Methodological Best Practices

  • Data validation : Triangulate results using orthogonal techniques (e.g., spectroscopic, computational, and biochemical assays) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical reporting : Disclose limitations (e.g., in vitro vs. in vivo relevance) and avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.